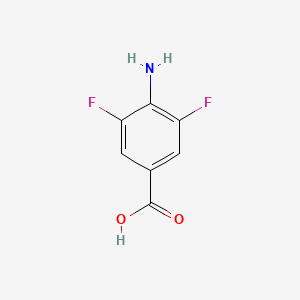

Acide 4-amino-3,5-difluorobenzoïque

Vue d'ensemble

Description

4-Amino-3,5-difluorobenzoic acid is a biologically relevant small organic molecule with distinct structural and chemical properties. This compound, characterized by the presence of amino and difluorobenzoic acid groups, plays a critical role in various chemical syntheses and studies, especially in understanding molecular interactions and chemical reactivity.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3,5-difluorobenzoic acid often involves multi-step reactions that include nitration, esterification, reduction, diazotization, and hydrolysis. For example, a practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a related pathway with a 70% overall yield, highlighting the complexity and efficiency of synthesizing halogenated benzoic acids (Zhang et al., 2020)).

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorobenzoic acid and related compounds has been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods. These studies reveal detailed insights into the geometry, intra- and inter-molecular interactions, and electronic structure, essential for understanding the compound's reactivity and properties (Yıldırım et al., 2015)).

Chemical Reactions and Properties

4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. Its amino group can participate in substitution reactions, while the carboxylic acid moiety is crucial for esterification and amide formation reactions. The presence of fluorine atoms significantly influences its chemical behavior, affecting its acidity, reactivity towards nucleophiles, and interaction with other molecules (Quan & Sun, 2012)).

Applications De Recherche Scientifique

Synthèse Pharmaceutique

L'acide 4-amino-3,5-difluorobenzoïque est un intermédiaire précieux dans la synthèse de composés pharmaceutiques. Sa structure unique, comprenant le groupe amino et la substitution difluoro, en fait un précurseur idéal pour le développement de divers agents médicinaux. Par exemple, il peut être utilisé dans la synthèse de dérivés d'acides quinolone-3-carboxyliques, qui sont importants pour la création de médicaments antibactériens .

Recherche sur le Cancer

Des preuves suggèrent que l'this compound pourrait avoir des applications dans la recherche sur le cancer. Il a été mentionné dans le contexte du traitement du cancer gastrique, indiquant son rôle potentiel dans le développement de médicaments anticancéreux .

Safety and Hazards

Orientations Futures

While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3,5-difluorobenzoic acid is the defects in perovskite photovoltaic devices . It acts as a Lewis base and is used in the passivation of these devices .

Mode of Action

4-Amino-3,5-difluorobenzoic acid interacts with its targets by passivating the defects in perovskite photovoltaic devices . The compound’s fluorine atoms are meta-connected, which enhances its efficacy in suppressing defects .

Biochemical Pathways

The compound affects the passivation pathway in perovskite photovoltaic devices . By suppressing defects, it improves the performance of these devices .

Result of Action

The action of 4-Amino-3,5-difluorobenzoic acid results in enhanced performance of perovskite photovoltaic devices . Specifically, it leads to a high detectivity of 1.69 × 10^13 Jones and a comparatively lower dark current density of 2.2 × 10^-10 A/cm^2 among all-inorganic perovskite photodetector systems .

Action Environment

The action of 4-Amino-3,5-difluorobenzoic acid is influenced by the environment within the perovskite photovoltaic devices . The compound exhibits superior efficacy in suppressing defects and enhancing hydrophobicity, which suggests that it may be more effective in environments where these properties are advantageous .

Propriétés

IUPAC Name |

4-amino-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZRTJMDQYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300184 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500577-99-1 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

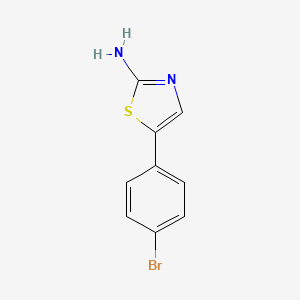

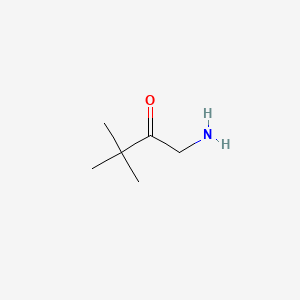

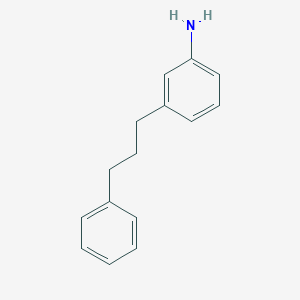

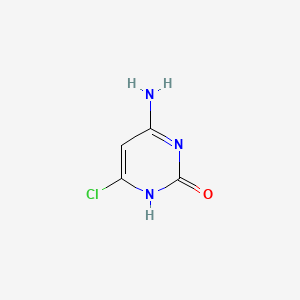

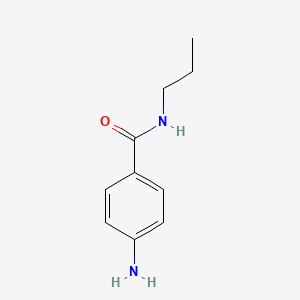

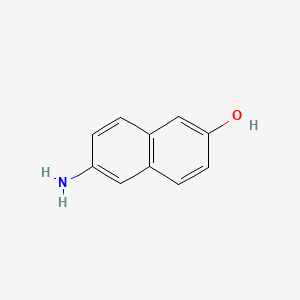

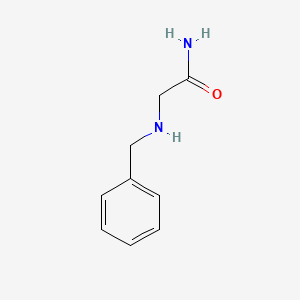

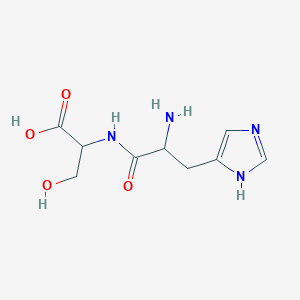

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?

A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []

Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?

A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)